molecular formula C10H11Cl2NO2 B1623469 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide CAS No. 50911-69-8

2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B1623469
CAS No.: 50911-69-8
M. Wt: 248.1 g/mol
InChI Key: QNUCQOGPLCNZNB-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide represents a sophisticated chlorinated organic compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 grams per mole. The compound is officially catalogued under Chemical Abstracts Service registry number 50911-69-8, establishing its unique chemical identity within global chemical databases. The International Union of Pure and Applied Chemistry nomenclature system designates this molecule as N-[2-(4-chlorophenoxy)ethyl]acetamide, reflecting its acetamide core structure with a phenoxyethyl substituent. The structural architecture consists of a central acetamide functional group bearing a chlorine atom at the alpha position, connected through an ethylene bridge to a para-chlorophenoxy moiety.

The compound's structural complexity arises from its dual halogenation pattern, featuring chlorine atoms positioned at strategically different locations within the molecular framework. The first chlorine substituent occupies the alpha position relative to the carbonyl group of the acetamide unit, while the second chlorine atom resides on the para position of the phenyl ring within the phenoxy group. This specific substitution pattern contributes significantly to the compound's chemical reactivity and potential biological activity profile. The European Community has assigned this compound the registration number 977-225-4, further cementing its recognition in international chemical commerce and regulatory frameworks.

Historical Context in Chloroacetamide Chemistry

The development of chloroacetamide chemistry traces its origins to the mid-twentieth century, with the first commercial application of a chloroacetamide compound occurring in 1956 when 2-chloro-N,N-diallylacetamide was introduced to Funk Brothers Hybrid Seed Corn Company. This landmark introduction represented a major breakthrough in chemical weed control, specifically targeting annual grass control in corn and soybean crops, though market acceptance required considerable time and development. The historical progression of chloroacetamide compounds demonstrated their significance in agricultural applications, with the class continuing to evolve through decades of research and commercial development.

The synthesis methodologies for chloroacetamide derivatives have undergone substantial refinement since their initial development. Early preparation methods involved the ammonolysis of chloroacetic acid esters, as documented in patent literature from 1943, where methyl chloroacetate was treated with anhydrous gaseous ammonia under controlled temperature conditions to yield pure chloroacetamide products. These foundational synthetic approaches established the chemical principles that would later be adapted for more complex chloroacetamide derivatives, including compounds with extended phenoxyethyl substituents. The evolution of synthetic techniques has enabled the development of increasingly sophisticated chloroacetamide structures, incorporating diverse functional groups and substitution patterns that expand their utility in modern chemical applications.

The historical context of chloroacetamide chemistry also encompasses significant advances in understanding their mechanism of action and biological activity. Research investigations have revealed that chloroacetamides function through specific interactions with fatty acid biosynthesis pathways, particularly affecting very long chain fatty acid synthesis in various biological systems. This mechanistic understanding has informed the development of newer generations of chloroacetamide compounds, including those with phenoxyethyl modifications that enhance selectivity and efficacy profiles. The historical trajectory of chloroacetamide chemistry demonstrates a continuous evolution toward more sophisticated molecular designs that address specific chemical and biological requirements.

Position Within Phenoxyacetamide Compound Family

This compound occupies a unique position within the broader phenoxyacetamide compound family, representing a hybrid structure that combines elements of both chloroacetamide and phenoxyacetamide chemical classes. The phenoxyacetamide family encompasses compounds characterized by a phenoxy group connected to an acetamide moiety, with 2-phenoxyacetamide serving as the foundational structure bearing the molecular formula C8H9NO2. This family has gained considerable attention in medicinal chemistry due to their diverse biological activities, including their demonstrated utility as monoamine oxidase inhibitors with significant therapeutic potential.

The structural relationship between this compound and related phenoxyacetamide compounds can be understood through systematic comparison of their molecular architectures. While simple phenoxyacetamide contains a direct phenoxy-acetamide linkage, the target compound incorporates an ethylene spacer between the phenoxy and acetamide units, along with strategic chlorine substitutions that modify its chemical and biological properties. This structural modification significantly alters the compound's three-dimensional conformation and electronic distribution, potentially enhancing its interaction with biological targets and improving its synthetic utility as a chemical intermediate.

Research investigations into phenoxyacetamide analogues have revealed their potential as selective enzyme inhibitors, with studies demonstrating that structural modifications within this family can dramatically affect biological activity profiles. The incorporation of chlorine substituents and ethylene spacers, as observed in this compound, represents a strategic approach to optimizing pharmacological properties while maintaining the essential phenoxyacetamide framework. This positioning within the compound family suggests potential applications in pharmaceutical development, where the balance between structural novelty and established biological activity profiles can lead to improved therapeutic agents.

Significance in Contemporary Chemical Research

Contemporary chemical research has demonstrated the significant utility of this compound as a versatile synthetic intermediate in the development of complex heterocyclic systems. Recent investigations have explored its application in the synthesis of novel thieno[2,3-b]pyridine derivatives, where the compound serves as a key building block in multi-step synthetic sequences. These research endeavors have revealed that compounds bearing similar chloroacetamide structural motifs can undergo sophisticated chemical transformations, including cyclization reactions that generate biologically relevant heterocyclic frameworks. The ability to incorporate such compounds into complex synthetic pathways highlights their importance in modern pharmaceutical and materials chemistry.

The compound's significance extends to its role in C-amidoalkylation reactions, a synthetic methodology that has gained prominence in contemporary organic chemistry. Research has demonstrated that chloroacetamide derivatives can participate in C-amidoalkylation of aromatic systems, leading to the formation of novel N-arylethyl acetamide products. These synthetic transformations utilize the reactive chlorine atom in the alpha position to facilitate nucleophilic substitution reactions, enabling the construction of complex molecular architectures that would be challenging to access through alternative synthetic routes. The development of such methodologies represents a significant advancement in synthetic organic chemistry, providing chemists with powerful tools for molecular construction.

Current research trends indicate growing interest in halogenated acetamide compounds for their potential applications in agrochemical development and pharmaceutical research. The presence of multiple chlorine substituents in this compound enhances its potential as a precursor for more complex bioactive molecules, where halogen atoms can serve as synthetic handles for further functionalization reactions. Contemporary studies have shown that similar compounds can undergo various chemical transformations, including substitution reactions that replace chlorine atoms with other functional groups, oxidation reactions that modify aromatic systems, and hydrolysis reactions that generate amine derivatives. These transformation possibilities position the compound as a valuable synthetic intermediate in the development of novel chemical entities for diverse applications.

Property Value Reference
Molecular Formula C10H11Cl2NO2
Molecular Weight 248.11 g/mol
Chemical Abstracts Service Number 50911-69-8
European Community Number 977-225-4
Melting Point Range Data not available in sources -
Solubility Profile Data not available in sources -

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUCQOGPLCNZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415544
Record name 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50911-69-8
Record name 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-chlorophenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidized products may include carboxylic acids or other oxygenated derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: The primary products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying biochemical pathways.

    Industry: It may be used in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Phenyl/Substituted Phenyl Derivatives

  • 2-Chloro-N-(4-fluorophenyl)acetamide : Simpler structure with a 4-fluorophenyl group. Exhibits intramolecular C–H⋯O hydrogen bonding and intermolecular N–H⋯O interactions, forming crystalline networks. These interactions enhance thermal stability compared to the target compound .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a nitro group and sulfonyl moiety, increasing electrophilicity. Used in sulfur-containing heterocycle synthesis, contrasting with the target compound’s role in S-alkylation reactions .

Heterocyclic Derivatives

  • 2-Chloro-N-(thiazol-2-yl)acetamide Derivatives: Thiazole-ring-containing analogues (e.g., compounds 1–4 in ) show modified electronic profiles due to the thiazole’s aromaticity.
  • 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) : Incorporates thiadiazole and pyridine rings. Demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the impact of heterocyclic systems on bioactivity .

Bulkier Substituents

  • 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e) : Contains a trichloroethyl-naphthyl group, enhancing steric hindrance and lipophilicity. Such modifications are critical in agrochemical design but may reduce solubility .

Physicochemical Properties

Compound Key Features Melting Point/Crystallinity Solubility
2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide Chlorophenoxyethyl chain, two Cl atoms Not reported; likely amorphous Moderate in organic solvents
2-Chloro-N-(4-fluorophenyl)acetamide Fluorophenyl group; hydrogen-bonded network Crystalline (confirmed by XRD) Low in water
Thiadiazole derivative 7d Thiadiazole-pyridine core; methoxyphenyl group Not reported Enhanced lipophilicity
Trichloroethyl-naphthyl derivative 2e Bulky naphthyl group; three Cl atoms Not reported Low aqueous solubility

Biological Activity

2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide is a compound that has garnered attention in pharmacological and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁Cl₂NO₂, with a molecular weight of approximately 248.11 g/mol. The compound features a chloro group and a chlorophenoxy moiety, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction disrupts cellular processes, leading to various biological effects, including antimicrobial and anticancer properties .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown moderate antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, particularly against certain cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity .
  • Anti-inflammatory Effects : The presence of the chlorophenoxy group is linked to potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : In one study, analogs of this compound were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of 900 nM against leukemia cells, indicating strong anticancer potential .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of related compounds. It was found that modifications in the phenyl ring and the presence of electron-donating groups significantly influence biological activity. The incorporation of a methyl group at specific positions enhanced cytotoxic effects .
  • Mechanistic Studies : Detailed studies have shown that the compound's interaction with target proteins primarily occurs through hydrophobic contacts, with limited hydrogen bonding. This suggests a specific binding mechanism that may be exploited for drug design .

Comparative Analysis

The following table summarizes the key features and biological activities associated with this compound compared to structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureChloro and chlorophenoxy groupsAntimicrobial, anticancer
N-(4-Chlorophenyl)-N-methylpropanamideStructureLacks phenoxy groupPotential anti-inflammatory
4-ChlorophenylacetamideStructureSimple acetamide structureAnalgesic properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a chloroacetamide intermediate reacts with 4-chlorophenoxyethylamine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of reactants to base) and solvent polarity. TLC monitoring and post-reaction filtration to remove base residues are critical for purity . Yields can reach 70–85% under optimized conditions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • FTIR : Confirm C=O (1660–1680 cm⁻¹), C-Cl (650–750 cm⁻¹), and NH (3200–3350 cm⁻¹) stretches .
  • NMR : Key signals include:
  • ¹H NMR : δ 4.2–4.5 ppm (CH₂ adjacent to Cl), δ 6.8–7.3 ppm (aromatic protons from 4-chlorophenoxy group) .
  • ¹³C NMR : δ 165–170 ppm (C=O), δ 45–55 ppm (CH₂-Cl) .
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 273 (C₁₀H₁₀Cl₂NO₂) with fragments corresponding to Cl loss .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; wash hands post-handling. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from light/moisture .

Q. How does the compound degrade under environmental conditions, and what are its primary metabolites?

  • Methodological Answer : Hydrolysis and microbial degradation are primary pathways. In aqueous solutions (pH 7–9), the acetamide group hydrolyzes to form 2-(4-chlorophenoxy)ethylamine and chloroacetic acid. Soil studies show degradation half-lives of 15–30 days, with ESA (ethanesulfonic acid) and OXA (oxanilic acid) as major metabolites .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the crystal packing and stability of this compound?

  • Methodological Answer : X-ray crystallography reveals an intramolecular C–H···O bond (2.5–2.7 Å) forming a six-membered ring, stabilizing the planar acetamide group. Intermolecular N–H···O bonds (2.8–3.0 Å) create infinite chains along the c-axis, contributing to thermal stability (melting point ~160–165°C). These interactions are critical for predicting solubility and crystallinity .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >98% purity. Impurities like unreacted 4-chlorophenol (retention time ~3.5 min) can skew bioassays .
  • Assay Conditions : Standardize cell lines/pH/temperature. For example, in anti-inflammatory studies, discrepancies in IC₅₀ (10–50 μM) may arise from variations in LPS-induced macrophage models .

Q. What environmental analytical methods are suitable for detecting this compound in soil/water samples?

  • Methodological Answer :

  • SPE Extraction : Use C18 cartridges for soil samples (eluents: ethyl acetate for parent compound, methanol for degradates) .
  • LC-MS/MS : MRM transitions m/z 273 → 178 (quantifier) and 273 → 125 (qualifier) with LOD 0.1 ppb .
  • Degradate Identification : HRMS (Orbitrap) with ESI⁻ mode for ESA (m/z 154.0132) and OXA (m/z 132.0321) .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Protein Preparation : Use AutoDock Tools to prepare COVID-19 Mpro (PDB: 6LU7). Remove water, add polar hydrogens, and define the active site (Cys145–His41 dyad).
  • Docking Parameters : Lamarckian GA, 100 runs, grid size 60×60×60 Å. The compound shows a binding energy of −7.2 kcal/mol, forming H-bonds with Glu166 and hydrophobic interactions with Met49 .

Q. What structural modifications enhance its herbicidal activity while reducing environmental persistence?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂ at the phenoxy ring) increases herbicidal activity (e.g., 90% weed inhibition at 1 mM vs. 70% for parent compound) but shortens soil half-life to 7–10 days .
  • Prodrug Design : Ester derivatives (e.g., methyl ester) improve foliar absorption but hydrolyze rapidly in soil to non-persistent metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
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2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.